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molecular formula C21H16O4 B8488754 Bis(2-ethynylphenyl) pentanedioate CAS No. 66096-91-1

Bis(2-ethynylphenyl) pentanedioate

Cat. No. B8488754
M. Wt: 332.3 g/mol
InChI Key: UPYUTBKBOJBWAP-UHFFFAOYSA-N
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Patent
US04228126

Procedure details

A 500-ml., three-necked, round-bottomed flask equipped with a thermometer and mechanical stirrer was charged with a solution of potassium hydroxide, 39 g. (0.700 mole) in 360 ml. of water and then 11.7 g. (0.100 mole) of o-hydroxyphenyl acetylene (I) was added. The resulting mixture was stirred vigorously and cooled with an ice-water bath to a temperature of 10°, and then 34 g. (0.200 mole) of glutaryl chloride was added over a period of about 5 minutes. The temperature of the reaction mixture rose to 34° and subsided. After stirring at 10° C. for an additional 1.5 hours, the reaction mixture was extracted with four 200 ml-portions of ether. The combined ethereal extracts were washed with 200 ml. of 10% potassium hydroxide solution and two 200 ml-portions of water, dried, and concentrated in vacuo to give 13.0 g. (78% yield) of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[OH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]#[CH:11].[C:12](Cl)(=[O:19])[CH2:13][CH2:14][CH2:15][C:16](Cl)=[O:17]>O>[C:12]([O:19][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]#[CH:11])(=[O:1])[CH2:13][CH2:14][CH2:15][C:16]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]#[CH:11])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
OC1=C(C=CC=C1)C#C
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(CCCC(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, three-necked, round-bottomed flask equipped with a thermometer and mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice-water bath to a temperature of 10°
CUSTOM
Type
CUSTOM
Details
rose to 34°
STIRRING
Type
STIRRING
Details
After stirring at 10° C. for an additional 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with four 200 ml-portions of ether
WASH
Type
WASH
Details
The combined ethereal extracts were washed with 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of 10% potassium hydroxide solution and two 200 ml-portions of water, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 13.0 g

Outcomes

Product
Name
Type
product
Smiles
C(CCCC(=O)OC1=C(C=CC=C1)C#C)(=O)OC1=C(C=CC=C1)C#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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